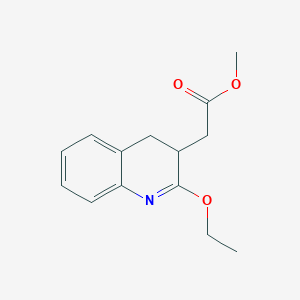
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate typically involves the reaction of 2-ethoxy-3,4-dihydroquinoline with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be employed to make the process more sustainable.
化学反应分析
Types of Reactions
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The exact mechanism of action of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is not well-documented. like other quinoline derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its antimalarial activity.
2-Hydroxyquinoline: A derivative with antimicrobial and antifungal properties.
4-Hydroxyquinoline: Known for its anti-inflammatory and analgesic activities.
Uniqueness
Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is unique due to the presence of the ethoxy group and the ester functionality, which may impart distinct chemical and biological properties compared to other quinoline derivatives. Its specific structure allows for targeted modifications, making it a valuable compound for further research and development.
属性
CAS 编号 |
61164-73-6 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14-11(9-13(16)17-2)8-10-6-4-5-7-12(10)15-14/h4-7,11H,3,8-9H2,1-2H3 |
InChI 键 |
XGSNOZIAFOGLTN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC2=CC=CC=C2CC1CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


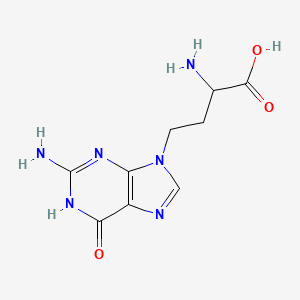
![5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11865492.png)
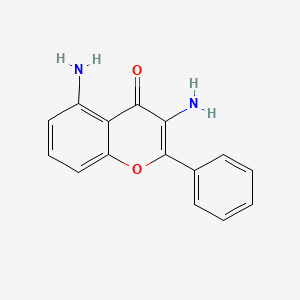


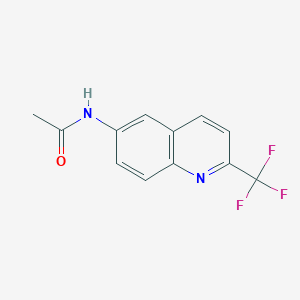
![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)
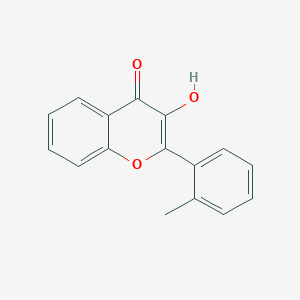
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)
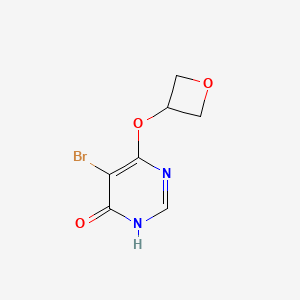


![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)
![2-Phenylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11865573.png)
